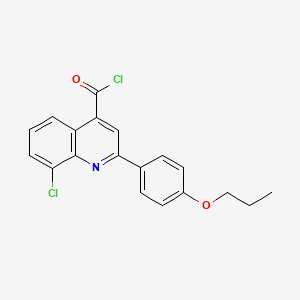

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Overview

Description

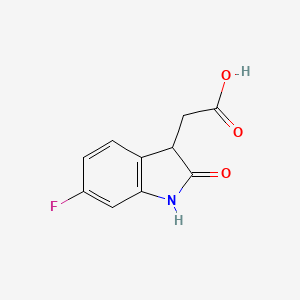

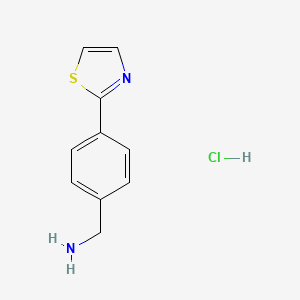

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is 1S/C19H15Cl2NO2/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-9,11H,2,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.24 . It is recommended to be stored at a temperature between 2 to 8 degrees Celsius .Scientific Research Applications

Kinetic and Mechanistic Studies

Research has demonstrated the utility of quinoline derivatives in studying the kinetics and mechanisms of ligand substitution reactions. For instance, Kinunda and Jaganyi (2014) explored how the introduction of the quinoline moiety affects the lability of chloro leaving groups in platinum(II) complexes. This study highlighted the influence of π-interactions and the electron-rich metal center on nucleophilic approach and substitution mechanisms, providing insights into the reactivity and design of transition metal complexes for various applications (Kinunda & Jaganyi, 2014).

Material Science and Chemosensors

Quinoline derivatives have been utilized in the synthesis and characterization of new materials. For example, Patel et al. (2005) synthesized copolymers of 4-Chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, investigating their thermal properties and antimicrobial activity. These materials' properties make them potential candidates for various applications in material science and bioactive surfaces (Patel et al., 2005).

Antimicrobial and Fungicidal Activity

The antimicrobial and fungicidal properties of quinoline derivatives have been a subject of interest. Ni et al. (2015) explored the synthesis and fungicidal activity of fluorinated quinoline amide compounds, revealing their potential as lead compounds for new fungicides. Their study indicated significant activity against various fungal pathogens, suggesting the potential of quinoline derivatives in developing novel agrochemicals (Ni et al., 2015).

Photovoltaic and Optical Applications

Quinoline derivatives have also found applications in the field of optoelectronics and photovoltaics. Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in fabricating organic–inorganic photodiode devices. The study highlighted the impact of substitution patterns on the optical and electrical properties of these materials, suggesting their suitability for photodiode applications (Zeyada et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment and working in a chemical fume hood. For more detailed safety information, refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name |

8-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLRXHIOSCHAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)